Journal Name:Materials Horizons
Journal ISSN:2051-6347
IF:15.717
Journal Website:http://pubs.rsc.org/en/journals/journalissues/mh#!recentarticles&adv
Year of Origin:0
Publisher:
Number of Articles Per Year:119
Publishing Cycle:
OA or Not:Not
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00632D
Controlling crystal growth and reducing the number of grain boundaries are crucial to maximize the charge carrier transport in organic–inorganic perovskite field-effect transistors (FETs). Herein, the crystallization and growth kinetics of a Sn(II)-based 2D perovskite, using 2-thiopheneethylammonium (TEA) as the organic cation spacer, were effectively regulated by the hot-casting method. With increasing crystalline grain size, the local charge carrier mobility is found to increase moderately from 13 cm2 V−1 s−1 to 16 cm2 V−1 s−1, as inferred from terahertz (THz) spectroscopy. In contrast, the FET operation parameters, including mobility, threshold voltage, hysteresis, and subthreshold swing, improve substantially with larger grain size. The optimized 2D (TEA)2SnI4 transistor exhibits hole mobility of up to 0.34 cm2 V−1 s−1 at 295 K and a higher value of 1.8 cm2 V−1 s−1 at 100 K. Our work provides an important insight into the grain engineering of 2D perovskites for high-performance FETs.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00479H
Previous approaches to induce photomultiplication in organic diodes have increased the photosignal but lacked control over reducing background noise. This work presents a new interlayer design based on a heterojunction bilayer that concurrently enables photomultiplication and suppresses the dark current in organic shortwave infrared detectors to improve the overall detectivity. The heterojunction bilayer consists of a hole-transporting material copper thiocyanate and an electron-transporting material tin oxide, and this combination offers the ability to block charge injection in the dark. Under illumination, the bilayer promotes trap-assisted photomultiplication by lowering the tunneling barrier and amplifying the photocurrent through the injection of multiple carriers per absorbed photon. Upon incorporating the heterojunction interlayer in photodiodes and upconversion imagers, the devices achieve an external quantum efficiency up to 560% and a detectivity of 3.5 × 109 Jones. The upconversion efficiency of the imager doubles with a 1.7 fold improvement in contrast compared to the imager without the heterojunction interlayer. The new interlayer design is generalizable to work with different organic semiconductors, making it attractive and easy to integrate with emerging organic infrared systems.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00410K
Self-reporting of damage in underwater materials allows on-demand maintenance and, therefore, improves the reliability of materials used in aquatic environments. Here, we report a chemiluminescence-based strategy to self-report the mechanical damage (e.g., fracture or puncture) in underwater hierarchical ionic skins (HI-skins). The chemiluminescence-based self-reporting is regulated by a cascade reaction, which first occurs at the interface between water and the damage location and then spreads through the whole material. When the HI-skins were mechanically damaged underwater, the pre-embedded calcium peroxide became exposed to and reacted with water to generate hydrogen peroxide that further activated the peroxyoxalate chemiluminescence reaction for reporting the damage. The luminescence wavelength could be tuned (439, 508, or 603 nm) and the damage-induced luminescence lasted for up to 12 h. The self-reporting HI-skins also displayed high mechanical and electronic restorability (93% healing efficiency), excellent stretchability (1600%), impressive room-temperature ionic conductivity (1.7 × 10−4 S cm−1), and durable strain sensing performance (highly reproducible electrical response over 1000 uninterrupted strain cycles), making them suitable and reliable candidates for underwater soft ionotronics.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00598K
Boolean operations utilizing DNA as a platform for biocomputing have become a promising tool for next-generation bio-molecular computers. In the whole process of any binary data transmission, bit errors are unavoidable and commonly occur. Cascades of exclusive-OR (XOR) operations show the great potential to evaluate these errors by introducing a parity generator (pG) and a parity checker (pC). Herein, we constructed a DNA hybrid architecture platform employing a chemosensing ensemble of mercury-mediated DNA–Au/Ag nanoclusters (M–Au/Ag NCs) to operate unconventional pG/pC for “error detection”. Taking advantage of pG/pC, the transmitted and received data is converted to secure information using a binary to gray code encoder. To the best of our knowledge, this is the first molecular gray code encoder for biocomputing, which discovers an exciting avenue to protect information security through sophisticated logic circuits.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00376G
Organic photovoltaics (OPVs) have long been a hot topic due to their light weight, low cost, and flexibility. Simple blend-based OPVs have sufficient donor/acceptor (D/A) interfaces and high exciton dissociation efficiency, which result in certified high power conversion efficiency (PCE) exceeding 18%. However, the difficult morphology control and poor device stability limit further progress toward higher PCE and future application. Sequential solution-processing with tunable vertical phase distribution, D/A interfaces, and charge transportation pathways not only benefit device stability but can also overcome the up-scaling challenge. In recent years, the development of non-fullerene acceptors (NFAs) has been very rapid, which is attributed to their tunable energy levels, bandgaps, planarity, and crystallinity. In this minireview, the opportunities for the cooperation of sequential solution-processing and NFAs are revealed based on their characteristics, such as diverse molecular shapes, abundant functional groups and heteroatoms, and various aggregation states for NFAs; independent active layer processing, controllable D/A interfaces, and excellent device stability for sequential solution-processing. Few but important existing examples are discussed to display the prospects of sequential solution-processed fullerene-free OPVs toward high PCE, good device stability, high semitransparency, and large-area industrial manufacture. Finally, some possible research directions are predicted and the main issues that need to be overcome are proposed for sequential solution-processed fullerene-free OPVs toward higher performance.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00373B
Knowledge about the charge dynamics in organic light-emitting diodes (OLEDs) is a critical clue to optimize device architecture for enhancing the power efficiency and driving voltage characteristics in addition to the external quantum efficiency. In this work, we demonstrated that the charge behavior according to the operation voltage of OLEDs could be understood by introducing the convolutional neural network (CNN) of the machine learning framework without additional analysis of the unipolar charge devices. The CNN model trained using a two-dimensional (2D) modulus fingerprint simultaneously predicted the mobilities of the charge transport and emitting layers, realizing a deep understanding of the complicated data that humans cannot interpret. The machine learning model successfully describes the electrical properties of the organic layers in the actual devices configurated by different electron-transporting materials and the composition of cohosts in the emitting layer. For the first time, it was revealed that 2D fingerprints extracted using frequency- and voltage-dependent modulus spectra were effective data to represent comprehensive charge dynamics of OLEDs. The interpretation and perspective of the machine learning approach in this work were also discussed.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00254J
Loss of effective antibiotics through antimicrobial resistance (AMR) is one of the greatest threats to human health. By 2050, the annual death rate resulting from AMR infections is predicted to have climbed from 1.27 million per annum in 2019, up to 10 million per annum. It is therefore imperative to preserve the effectiveness of both existing and future antibiotics, such that they continue to save lives. One way to conserve the use of existing antibiotics and build further contingency against resistant strains is to develop alternatives. Non-biological complex drugs (NBCDs) are an emerging class of therapeutics that show multi-mechanistic antimicrobial activity and hold great promise as next generation antimicrobial agents. We critically outline the focal advancements for each key material class, including antimicrobial polymer materials, carbon nanomaterials, and inorganic nanomaterials, and highlight the potential for the development of antimicrobial resistance against each class. Finally, we outline remaining challenges for their clinical translation, including the need for specific regulatory pathways to be established in order to allow for more efficient clinical approval and adoption of these new technologies.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00710J
As Internet of Things-based technologies continue to digitalize our society, the development of secure and robust identification systems against evolving adversaries remains a grave challenge. Recently, physical unclonable functions (PUFs) have garnered tremendous scientific interest due to their intrinsic randomness, which makes them difficult to counterfeit. Herein, we present a facile approach for fabricating optical PUFs using spontaneous mirror symmetry breaking of molecular self-assembly. The PUF composed of racemic helical structures that generate chiroptical signals exhibits high encoding capacity (∼1013 000), precise recognition rate, and impressive reconfigurability. The present study demonstrates that the utilization of random symmetry breaking is a promising approach to the design of high-level security systems.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00470D
Strain-engineered elastic platforms that can efficiently distribute mechanical stress under deformation offer adjustable mechanical compliance for stretchable electronic systems. By fully exploiting strain-free regions that are favourable for fabricating thin-film devices and interconnecting with reliably stretchable conductors, various electronic systems can be integrated onto stretchable platforms with the assistance of strain engineering strategies. Over the last decade, applications of multifunctional stretchable thin-film devices simultaneously exhibiting superior electrical and mechanical performance have been demonstrated, shedding light on the realization of further reliable human–machine interfaces. This review highlights recent developments in enabling technologies for strain-engineered elastic platforms. In particular, representative approaches to realize strain-engineered substrates and stretchable interconnects in island-bridge configurations are introduced from the perspective of the material homogeneity and structural design of the substrate. State-of-the-art achievements in sophisticated stretchable electronic devices on strain-engineered elastic platforms are also presented, such as stretchable sensors, energy devices, thin-film transistors, and displays, and then, the challenges and outlook are discussed.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00495J
Chemiluminescence (CL), as one class of luminescence driven by chemical reaction, exhibits obvious temperature-dependence in its light emission process. Herein, temperature-dependent CL emission of carbon nanodots (CDs) in the chemical reaction of peroxalate and hydrogen peroxide is demonstrated and temperature imaging based on the temperature-dependent CL has been established for the first time. In detail, the temperature-dependent CL emission of CDs in the chemical reaction of peroxalate and hydrogen peroxide is observed, and the linear relationship between the CL intensity and temperature is demonstrated in both the CL solution and film, enabling their applications in temperature sensing and imaging capabilities. The increase of the CL emission with temperature can be attributed to the accelerated electron exchange between the CDs and intermediate generated in the peroxalate system. Meter-scale chemiluminescent CD films have been constructed. The CL sensor based on the films presents a high spatial resolution of 0.4 mm and an outstanding sensitivity of 0.08 °C−1, which is amongst the best values for the thermographic luminophores. With the unique temperature response and flexible properties, non-planar, meter-scale and sensitive palm temperature imaging has been achieved. These findings present new opportunities for designing CL-based temperature probes and thermography.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00279E
Self-doping is an essential method of increasing carrier concentrations in organic electronics that eliminates the need to tailor host—dopant miscibility, a necessary step when employing molecular dopants. Self-n-doping can be accomplished using amines or ammonium counterions as an electron source, which are being incorporated into an ever-increasingly diverse range of organic materials spanning many applications. Self-n-doped materials have demonstrated exemplary and, in many cases, benchmark performances in a variety of applications. However, an in-depth review of the method is lacking. Perylene diimide (PDI) chromophores are an important mainstay in the semiconductor literature with well-known structure-function characteristics and are also one of the most widely utilized scaffolds for self-n-doping. In this review, we describe the unique properties of self-n-doped PDIs, delineate structure-function relationships, and discuss self-n-doped PDI performance in a range of applications. In particular, the impact of amine/ammonium incorporation into the PDI scaffold on doping efficiency is reviewed with regard to attachment mode, tether distance, counterion selection, and steric encumbrance. Self-n-doped PDIs are a unique set of PDI structural derivatives whose properties are amenable to a broad range of applications such as biochemistry, solar energy conversion, thermoelectric modules, batteries, and photocatalysis. Finally, we discuss challenges and the future outlook of self-n-doping principles.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00619G
Icing imposes a significant burden on those living in cold climates, with negative impacts on infrastructure, transportation, and energy systems. Over the past few decades, a wide range of materials with ice-shedding characteristics have been developed, including surfaces that are non-wetting/hydrophobic, liquid-infused, stress-localized, and those with low interfacial toughness. Although many of these materials have demonstrated low ice adhesion in a laboratory setting, none have achieved widespread practical adoption. This is primarily a result of the fact that they tend to have very low durability, limiting their applicability. Thus, the primary challenge in developing ice-shedding materials is finding materials with both low ice adhesion AND good durability. Here, we introduce the concept of a so-called “fracture-controlled surface.” Through coordinated mechanical and chemical heterogeneity in the material structure, we affect the interfacial crack nucleation and growth on these surfaces. Through this controlled process, fracture-controlled surfaces exhibit both low ice adhesion and very high mechanical durability. Measurements of the durability of these surfaces indicate performance that is three orders of magnitude greater than other state-of-the-art ice-shedding materials. Physically, via mechanical heterogeneity of the material, we pre-specified the crack nucleation coordinates at the interface and guided the crack growth in an interfacial plane, with no kinking in other directions. This helps to maximize the energy that goes towards crack nucleation and growth. A detailed mathematical model is developed to predict adhesion of external solid objects on these materials. The model suggests that an elastic matching criterion is required to achieve minimal adhesion of solid objects on these materials. Fracture-controlled surfaces provide a rich material platform to guide future innovation of materials with minimal adhesion while having very high durability.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH90052A
A graphical abstract is available for this content
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00768A
The scarcity of clean water has become a global environmental problem which constrains the development of public health, economy, and sustainability. In recent years, natural polyphenols have drawn increasing interests as promising platforms towards diverse water remediation composites and devices, owing to their abundant and renewable resource in nature, highly active surface chemistry, and multifunctionality. This review aims to summarize the most recent advances and highlights of natural polyphenol-based composite materials (e.g., nanofibers, membranes, particles, and hydrogels) for water remediation, by focusing on their structural and functional features, as well as their diversified applications including membrane filtration, solar distillation, adsorption, advanced oxidation processes, and disinfection. Finally, the future challenges in this field are also prospected. It is anticipated that this review will provide new opportunities towards the future development of natural polyphenols and other kinds of naturally occurring molecules in water purification applications.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00880G
Ionogel-based flexible sensors are widely applied in wearable biomedical devices and soft robots. However, the abandoned ionic sensors are rapidly turning into e-waste. Here, we harness the porosity and the coordination of metal sites of metal–organic frameworks (MOFs) to develop physically crosslinked ionogels, which are composed of polymer chains that coordinate with the MOF metal sites. The covalent crosslinking of the host material transformed into reversible bond interactions that significantly enhance the mechanical properties of the MOF-ionogels. The obtained ionogels can endure an 11 000% stretch and exhibit Young's modulus and toughness of 58 MPa and 25 MJ m−3, respectively. In addition, the fracture energy is as high as 125 kJ m−2, outperforming most reported ionogels. Furthermore, the UiO-66-ionogels are fully recyclable and both the mechanical and electrical properties can be restored. The results of this work provide a new vision for the development of future “green” sensors.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00718E
We introduce for the first time a core–shell structure composed of nanostructured self-standing titania nanotubes (TNT, light absorber) filled with Au nanowire (AuNW) array (electrons collector) applied to the photoelectrocatalytic water splitting. Its activity is four times higher than that of reference TNT–Ti obtained with the same anodizing conditions. The composite photoanode brings a distinct photocurrent generation (8 mA cm−2 at 1.65 V vs. RHE), and a high incident photon to current efficiency of 35% obtained under UV light illumination. Moreover, the full system concept of selected constitutional materials, based on Au noble metal and the very stable semiconductor TiO2, ensures a stable performance over a long-time range with no photocurrent loss during 100 on–off cycles of light illumination, after 12 h constant illumination and after one-month storage in air. We provide experimental evidence by photoelectron spectroscopy measurements, confirming that the electronic structure of TNT–AuNW is rectifying for electrons and ohmic for holes, while the electrochemical characterization confirms that the specific architecture of the photoanode supports electron separation due to the presence of a Schottky type contact and fast electron transport through the Au nanowires. Although the composite material shows an unchanged electrochemical band gap, typical for plain TiO2, we find this material to be an innovative platform for efficient photoelectrochemical water splitting under UV light illumination, with significant potential for further modifications, for example extension into the visible light regime.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00469K
The ultrahigh theoretical energy density of lithium–sulfur (Li–S) batteries has attracted intensive research interest. However, most of the long-term cycling performance parameters are strongly dependent on the utilization of the electrolyte, which is considered as an indispensable component in Li–S batteries. Over the past few decades, numerous research studies around LiNO3 as an electrolyte additive have been carried out and have been confirmed to significantly upgrade the electrochemical performance of Li–S batteries, but the mechanism of performance improvement is still not well-understood. In this minireview, we revisit the controversial issues surrounding LiNO3 based on recent representative studies, provide a comprehensive understanding of the role of LiNO3 in the Li–S battery system, and specifically discuss what the panoramic view of the solid electrolyte interface film formed by LiNO3 on the surface of Li metal anodes looks like. Finally, we present general conclusions and unique insights into the future development of Li–S batteries. This minireview aims to provide a tutorial reference for researchers who are ready to enter or are active in the field of Li–S batteries.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00456A
Conductive hydrogels are excellent candidates for the next-generation wearable materials and are being extensively investigated for their potential use in health monitoring devices, human–machine interfaces, and other fields. However, their relatively low mechanical strength and performance degradation due to swelling have presented challenges in their practical application. Inspired by the multiscale heterogeneous architecture of biological tissue, a dynamic cross-linked, ultra-tough, and high-sensitivity hydrogel with a swelling resistance characteristic was fabricated by the principle of multiple non-covalent interaction matching and a step-by-step construction strategy. A heterogeneous structure was constructed by the combination of a ‘soft’ hydrophobic-conjugated micro-region structural domain with inter/intra-molecular hydrogen bonding and π–π stacking along with ‘rigid’ cross-linking via strong ionic coordination interactions. Reversible cross-linking synergies and variations in the content of rigid and flexible components guaranteed the hydrogel to undergo flexible and efficient modulation of the structures and gain excellent mechanics, including elongation at break (>2000%), toughness (∼60 MJ m−3), and recovery (>88%). Notably, hydrogels displayed good anti-swelling properties even in solutions with different pH (pH 2–11) and solvents. Moreover, the hydrogel further exhibited fast response (47.4 ms) and high sensitivity due to the presence of dynamic ions (Fe3+, Na+, and Cl−); therefore, it was assembled into a sensor to detect various human motions and used as a signal transmitter for the encryption and decryption of information according to Morse code. This study provides basis for the development of a variety of robust and flexible conductive hydrogels with multifunctional sensing applications in next-generation wearable devices.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00907B
Hydrogel smart windows are promising candidates for the automatic modulation of light transmittance through thermo-, humidity-, and electrochromic mechanisms. However, thermo- and humidity-triggered hydrogel smart windows are usually passively controlled and are not convenient for achieving active actuation; electrochromic windows require complex assembly and energy input. In addition, existing hydrogel smart windows are susceptible to physical damage, which may significantly shorten their working life. Herein, a salt-triggered polyampholyte hydrogel (PAH) is developed as a novel smart window with active and facile actuation as well as self-healing ability. The dynamic ionic bonds in PAH can reversibly disassociate and reform in alternate aqueous sodium chloride solution (NaCl(aq.)) and H2O, accounting for the reversible transparency-shifting and efficient modulation of light transmittance. PAH also enables patterning through precisely localized treatment with NaCl(aq.), which is useful for one-time information input/storage. Information encryption can be further realized by embedding PAH into an inherently transparent hydrogel or pasting it on an information carrier; the visibility of information is in line with the transparency-shifting of PAH. Moreover, the dynamic ionic bonds can endow the PAH-derived hydrogel smart window with self-healing and automatic damage-repairing abilities without sacrificing light modulation. Thus, salt-triggered PAH provides a new idea for designing actively actuating hydrogel smart windows with multifunctionality.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D2MH00693F
Cell therapy refers to a treatment that involves the delivery of cells or cellular material by means of injection, grafting, or implantation in order to replace damaged tissue and restore its function, or to aid the body in fighting disease. However, limitations include poor targeting delivery and low therapeutic efficacy due to low cell survival. Hence, novel approaches are required to increase cell delivery efficiency and enhance therapeutic efficacy via selective cell differentiation at target areas. Here, we present a stamping magnetoelectric microscale biorobot (SMMB) consisting of neuron-like cell spheroids loaded with magnetoelectric nanoparticles. The SMMB enables not only effective targeted delivery of cells to multiple target areas (via minimally invasive stamping employing magnetic actuation) but also facilitates selective neuronal differentiation via magnetoelectric (ME) stimulation. This ensures rapid colonization and enhances efficacy. SMMBs were fabricated using SH-SY5Y cells. Magnetoelectric nanoparticles for ME stimulation responded to an alternating magnetic field that ensured targeted cell differentiation. Multi-target cell therapy facilitated the targeted delivery and selective differentiation of SH-SY5Y cells to multiple regions using a single SMMB with rotating and alternating magnetic fields for delivery and ME stimulation. This promising tool may overcome the limitations of existing cell therapy for neurodegenerative diseases.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.60 | 52 | Science Citation Index Expanded | Not |
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